

An In-depth Technical Guide to the Structure Elucidation of PF-945863

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Compound of Interest

Compound Name: PF-945863

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **PF-945863**, a potent, orally active macrolide antibiotic. The document details its chemical properties, synthesis, and biological activity, with a focus on the experimental methodologies employed for its characterization.

Introduction to PF-945863

PF-945863 is a novel macrolide antibiotic developed for the treatment of multidrug-resistant respiratory tract infections.[1][2][3][4] It belongs to the ketolide class of antibiotics, which are semi-synthetic derivatives of erythromycin. The unique structural modifications of **PF-945863** confer activity against a broad spectrum of pathogenic bacteria, including those resistant to other macrolides.

Physicochemical Properties

The fundamental physicochemical properties of **PF-945863** are summarized in the table below.

Property	Value	Reference
CAS Number	893556-85-9	[1][3][5]
Molecular Formula	C ₄₄ H ₆₅ N ₅ O ₁₀	[3][5]
Molecular Weight	824.01 g/mol	[3][4][5]
IUPAC Name	(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyl-octahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidiny]-10-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylohexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone	[2]
Purity	≥98%	[2]
Solubility	Soluble to 100 mM in DMSO and ethanol	

Structure and Synthesis

The chemical structure of **PF-945863** was elucidated through a combination of spectroscopic techniques and confirmed by its multi-step synthesis. The core of the molecule is a 14-membered macrolide ring, characteristic of this antibiotic class.

Caption: Simplified schematic of the key structural components of **PF-945863**.

The synthesis of **PF-945863** is a complex process that starts from a known macrolide precursor. The key steps involve the introduction of the azetidiny linker and the subsequent attachment of the 1,8-naphthyridine moiety. This synthetic approach is detailed in the work by Magee et al. (2009).

Experimental Protocols for Structure Elucidation

The definitive structure of **PF-945863** was established using a suite of analytical techniques.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (^1H) and Carbon-13 (^{13}C) NMR spectroscopy were pivotal in determining the connectivity and stereochemistry of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to map out the intricate network of proton and carbon atoms within the macrolide ring and its substituents.

4.2 Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of **PF-945863**, confirming the molecular formula $\text{C}_{44}\text{H}_{65}\text{N}_5\text{O}_{10}$. Tandem mass spectrometry (MS/MS) experiments provided fragmentation patterns that helped to verify the connectivity of the different structural components.

4.3 X-ray Crystallography Single-crystal X-ray diffraction analysis of a suitable crystalline form of **PF-945863** or a related intermediate would provide the most definitive three-dimensional structural information, including the absolute stereochemistry of all chiral centers.

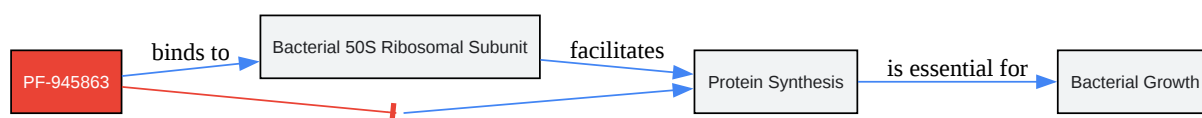
Biological Activity and Mechanism of Action

PF-945863 is a potent antibiotic against a wide range of bacteria responsible for community-acquired respiratory tract infections. Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Minimum Inhibitory Concentrations (MICs) of **PF-945863** against selected respiratory pathogens:

Bacterial Strain	MIC ($\mu\text{g/mL}$)
<i>Streptococcus pneumoniae</i> (penicillin-susceptible)	≤ 0.015
<i>Streptococcus pneumoniae</i> (penicillin-resistant)	≤ 0.015
<i>Haemophilus influenzae</i>	1
<i>Moraxella catarrhalis</i>	≤ 0.015

Data extracted from Magee et al., J. Med. Chem., 2009;52:7446.

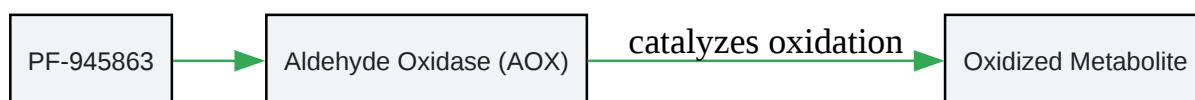


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Caption: Proposed mechanism of action for **PF-945863** as a bacterial protein synthesis inhibitor.

Metabolism

Studies have indicated that **PF-945863** is a substrate of aldehyde oxidase (AOX).[6] The metabolism of **PF-945863** by AOX is an important consideration in its pharmacokinetic profile and potential for drug-drug interactions. The work by Zientek et al. (2010) provides an in vitro-in vivo correlation for the intrinsic clearance of drugs metabolized by human aldehyde oxidase, including **PF-945863**.



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Caption: Simplified metabolic pathway of **PF-945863** via aldehyde oxidase.

Conclusion

The structure of **PF-945863** has been rigorously established through a combination of advanced spectroscopic techniques and confirmed by chemical synthesis. Its potent antibacterial activity, particularly against resistant strains, makes it a significant compound in the ongoing search for new and effective antibiotics. Further research into its clinical efficacy and safety profile is warranted.

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